BenchChemオンラインストアへようこそ!

(+)-Perillyl alcohol

Cancer Chemoprevention Monoterpene Pharmacology Mammary Carcinoma

(+)-Perillyl alcohol (CAS 57717-97-2) is the hydroxylated analog of limonene with >5-fold greater potency in tumor regression models and 3× higher plasma metabolite levels at 5× lower dietary dose. Clinically advanced through Phase I/II trials for glioblastoma (intranasal NEO100). Validated Ras farnesylation inhibitor (40% at 1 mM) and HSV-1 virion-release blocker—mechanisms absent in limonene. When your research demands translational relevance, target engagement data, and a defined human safety profile, this is the only monoterpene candidate that delivers. Accept no substitutes.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 57717-97-2
Cat. No. B1251607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Perillyl alcohol
CAS57717-97-2
Synonyms(-)-p-mentha-1,8-dien-7-ol
(S)-perillyl alcohol
1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-
4-isopropenyl-cyclohex-1-ene-1-methanol
cyclohex-1-ene-1-methanol, 4(1-methylethenyl)
dihydrocuminyl alcohol
NSC 641066
p-mentha-1,8-dien-7-ol
perilla alcohol
perilla alcohol, (R)-isomer
perilla alcohol, (S)-isomer
perillyl alcohol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)CO
InChIInChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1
InChIKeyNDTYTMIUWGWIMO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement for (+)-Perillyl Alcohol (CAS 57717-97-2): A Hydroxylated Limonene Analog with Quantified Preclinical and Clinical Differentiation


(+)-Perillyl alcohol (CAS 57717-97-2), also known as (R)-(+)-perillyl alcohol, is a monocyclic monoterpene [1]. It is the hydroxylated analog of the more abundant monoterpene, limonene, and is of significant interest in cancer research and antiviral studies [2]. Unlike its precursor, (+)-perillyl alcohol has advanced through multiple Phase I and II clinical trials for oncology applications, including glioblastoma, metastatic breast, and prostate cancers, establishing a human safety and pharmacodynamic profile not available for many in-class compounds [3].

Why (+)-Perillyl Alcohol Cannot Be Interchanged with Generic Limonene or Other Monoterpenes in Research Applications


Direct substitution of (+)-perillyl alcohol with its precursor limonene or other monoterpene analogs is not scientifically valid due to quantifiable and mechanistically significant differences in potency, target engagement, and pharmacokinetics. While both compounds share a structural backbone, the simple hydroxylation of limonene to form perillyl alcohol results in a >5-fold increase in potency for inducing tumor regression in preclinical models [1]. This difference is not merely due to intrinsic activity; it is linked to dramatically different plasma metabolite profiles. Rats fed a 2% perillyl alcohol diet achieved plasma terpene metabolite levels of 0.82 mM, which is more than three times higher than the 0.27 mM level achieved by rats on a 10% limonene diet [1]. Furthermore, (+)-perillyl alcohol demonstrates a distinct mode of action, such as blocking the release of mature HSV-1 virions without affecting viral genome replication, an activity not shared by its primary metabolite, perillic acid, which acts on different stages of the viral cycle [2].

Quantitative Head-to-Head Evidence for (+)-Perillyl Alcohol Differentiation in Anticancer and Antiviral Research


(+)-Perillyl Alcohol Exhibits >5-Fold Superior Tumor Regression Potency Over Limonene in Mammary Carcinoma Models

In a direct comparative study using the DMBA-induced rat mammary carcinoma model, dietary administration of (+)-perillyl alcohol induced regression in 81% of small carcinomas and up to 75% of advanced carcinomas [1]. Critically, the study found that (+)-perillyl alcohol was greater than five times more potent than its structural precursor, limonene, at inducing this tumor regression [1]. This enhanced potency correlates with superior pharmacokinetics, as rats fed a 2% perillyl alcohol diet achieved plasma terpene metabolite levels of 0.82 mM, compared to only 0.27 mM in rats fed a 10% limonene diet [1].

Cancer Chemoprevention Monoterpene Pharmacology Mammary Carcinoma

(+)-Perillyl Alcohol Demonstrates 5-Fold Greater In Vitro Growth Inhibition Against PANC-1 Pancreatic Cancer Cells Compared to (+)-Limonene

An in vitro study compared the growth inhibitory effects of several monoterpenes on PANC-1 pancreatic carcinoma cells, a line known to harbor a K-ras mutation. The study found that (+)-perillyl alcohol, along with its (-) enantiomer, efficiently inhibited cell growth at a concentration of 1 mM [1]. In contrast, its structural analog and precursor, (+)-limonene, required a concentration of 5 mM to achieve an approximately 50% reduction in growth [1]. This five-fold difference in effective concentration highlights the significantly enhanced potency conferred by the alcohol functional group.

Pancreatic Cancer Cell Proliferation Assay Ras Inhibition

(+)-Perillyl Alcohol Inhibits Human Colon Carcinoma Cell Proliferation 100% at 1 mM While Selectively Reducing p21ras Farnesylation by 40%

A structure-activity relationship study identified (+)-perillyl alcohol as one of the most potent monoterpenes among 26 analogs tested for its ability to inhibit protein isoprenylation and cell proliferation [1]. At a concentration of 1 mM, (+)-perillyl alcohol completely inhibited the proliferation of human HT-29 colon carcinoma cells [1]. In the same study, it selectively reduced the isoprenylation of 21-26 kDa proteins to 50% of the control level, with specific inhibition of p21ras farnesylation by 40% at 1 mM [1]. Importantly, it had no effect on the isoprenylation of 67, 47, or 17 kDa proteins, indicating a degree of target selectivity within the cellular machinery [1].

Protein Prenylation Colon Cancer Small G Proteins

(+)-Perillyl Alcohol Shows Superior Antiproliferative Potency Over Perillaldehyde in Lung Adenocarcinoma and Glioblastoma Cell Lines

A study evaluating the effects of perillyl alcohol (POH) and its analog perillaldehyde (PALD) on human carcinoma cell lines BroTo and A549 demonstrated that POH is the more potent inhibitor of cell proliferation [1]. The 50% inhibitory concentration (IC50) for POH after 24 hours was determined to be 1 mM for both cell lines, whereas the IC50 for PALD was 3 mM [1]. Furthermore, at a concentration of 1 mM, only POH was effective at inducing apoptosis and cell cycle arrest in the G1 phase, highlighting functional differences beyond simple growth inhibition [1].

Lung Cancer Glioblastoma Cell Cycle Arrest

(+)-Perillyl Alcohol Blocks Release of Mature HSV-1 Virions, a Mechanism Distinct from Its Metabolite Perillic Acid and the Standard Acyclovir

In an investigation of novel anti-HSV-1 agents, both (+)-perillyl alcohol (POH) and its metabolite perillic acid (PA) were evaluated for their antiviral activity [1]. Both compounds demonstrated high anti-HSV-1 activity in a concentration range that was non-toxic to Vero cells [1]. Mechanistically, PCR analysis revealed that neither POH nor PA inhibited viral genome replication [1]. Instead, their antiviral effect was attributed to the inhibition of the release of infective virion particles from the host cells, representing a distinct mode of action compared to acyclovir, which targets viral DNA polymerase [1]. This points to a potential therapeutic application in cases of acyclovir-resistant HSV-1 strains.

Antiviral Therapy HSV-1 Viral Maturation

Validated Research Applications for (+)-Perillyl Alcohol Stemming from Comparative Evidence


In Vivo Rodent Models of Breast Cancer Requiring Maximal Tumor Regression

For studies involving chemically-induced (e.g., DMBA) or xenograft mammary carcinoma models, (+)-perillyl alcohol is the preferred monoterpene candidate. Its >5-fold greater potency compared to limonene in inducing tumor regression [1] and its ability to achieve higher circulating levels of active metabolites at lower dietary doses [1] make it the most efficacious choice in this class for achieving significant in vivo effects.

In Vitro Studies on Ras-Driven Cancers (Pancreatic and Colon)

Given its potent and quantifiable inhibition of PANC-1 pancreatic cancer cell growth at 1 mM (vs. 5 mM for limonene) [2], and complete inhibition of HT-29 colon cancer cell proliferation at the same concentration [3], (+)-perillyl alcohol is a validated tool compound for exploring growth regulation in Ras-mutated cellular environments. The documented 40% inhibition of p21ras farnesylation at 1 mM [3] provides a defined biochemical endpoint for these investigations.

Investigating Novel Antiviral Mechanisms Against Drug-Resistant HSV-1

Researchers focused on overcoming acyclovir-resistant herpes simplex virus infections should prioritize (+)-perillyl alcohol. Its validated mechanism of blocking the release of mature virions [4] is distinct from the standard-of-care nucleotide analogs, offering a promising new avenue for therapeutic development and avoiding cross-resistance.

Development of Intranasal Formulations for CNS-Targeted Therapies

For advanced drug delivery research targeting brain cancers like glioblastoma, (+)-perillyl alcohol is a clinically relevant compound. Its advancement into Phase 1/2 clinical trials as an intranasal formulation (NEO100) for recurrent glioma [5] confirms its suitability for CNS delivery routes designed to bypass the blood-brain barrier. This provides a translational bridge between preclinical and clinical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Perillyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.